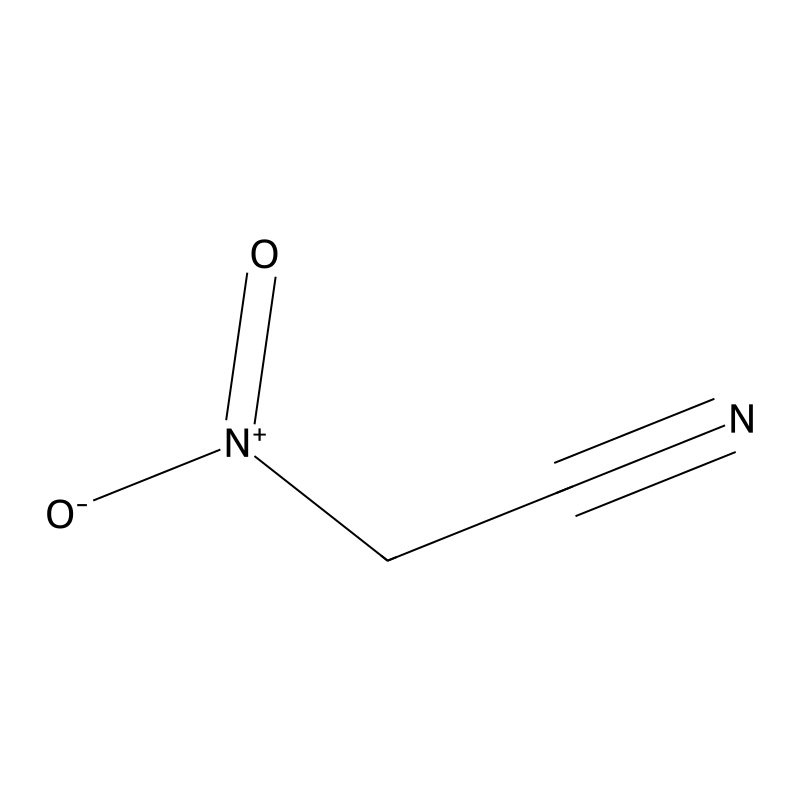

Nitroacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

what is nitroacetonitrile used for in organic synthesis

Key Applications in Heterocyclic Synthesis

A major application of nitroacetonitrile is the efficient synthesis of annulated 1,2,4-triazines bearing vicinal amino and nitro groups [1]. This structural motif is crucial in developing modern insensitive energetic materials, as it promotes intra- and intermolecular hydrogen bonding and planar molecular structures with π–π stacking. These features enhance thermal stability and lower mechanical sensitivity by allowing slip between molecular layers in the crystal lattice [1].

A typical synthesis involves the reaction of a diazonium salt with this compound (or its potassium salt) in acid to form a hydrazone intermediate, which subsequently cyclizes to form the heterocyclic product [1]. This method has been successfully applied to create high-performance explosives like 7-Amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX) [1].

The following diagram illustrates this general synthetic workflow.

Synthetic pathway for heterocycles using this compound [1].

Handling and Stable Salt Alternatives

The neutral, free acid form of this compound is thermodynamically unstable and poses a significant hazard. It is difficult to purify, has stability issues, and can decompose explosively upon heating (decomposition onset around 109°C, releasing 874 J/g of energy) [1]. A common practice is to maintain reactions involving the free acid below 50°C [1].

For safer laboratory work, the potassium salt of this compound is a superior alternative. It is water-soluble, thermodynamically stable, and chemically equivalent for most syntheses, allowing researchers to bypass the hazards of the free acid [1]. The salt can be prepared via decarboxylation of the dipotassium salt of nitrocyanoacetic acid, a synthesis that avoids unstable intermediates altogether [1].

The table below compares the two forms.

| Characteristic | Neutral this compound | Potassium Salt of this compound |

|---|---|---|

| Stability | Low thermal stability; can decompose explosively [1]. | Thermally stable [1]. |

| Hazard | High; lab hazard and spontaneous explosion risk [1]. | Low; no significant lab hazard [1]. |

| Synthesis & Purity | Low-yield, low-purity syntheses; hard to purify [1]. | Easily prepared in stable, pure form [1]. |

| Practical Utility | Impractical and dangerous for direct use [1]. | Excellent; used directly as a synthetic equivalent [1]. |

Experimental Protocol Example

This procedure outlines the synthesis of a heterocyclic system using the potassium salt of this compound, adapted from general methodologies in the literature [1].

Caution: Although the potassium salt is stable, all standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) and working in a fume hood.

Reaction Setup and Hydrazone Formation

- Diazotization: Begin with 10 mmol of your amino-substituted parent heterocycle (e.g., 5-aminopyrazole). Dissolve or suspend the compound in 15 mL of cold water and 3 mL of concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt in situ.

- Coupling: In a separate vessel, dissolve 1.26 g (10 mmol) of the potassium salt of this compound in 10 mL of water. Cool this solution to 0-5°C.

- Combination: Slowly add the cold diazonium salt solution to the stirred solution of the potassium this compound salt. Maintain the acidic conditions and low temperature (0-5°C). Stir the reaction mixture for 1-2 hours, during which the nitrocyanohydrazone intermediate typically precipitates.

Cyclization to Final Product

- Isolation: Filter the precipitated hydrazone intermediate and wash with a small amount of cold water.

- Cyclization: Transfer the solid to a round-bottom flask and suspend it in 20 mL of a suitable organic solvent (e.g., acetonitrile or ethanol). Reflux the mixture with stirring until the cyclization is complete (reaction progress can be monitored by TLC).

- Work-up: After cooling, filter the product. The resulting solid is typically the annulated heterocycle (e.g., a pyrazolo[5,1-c][1,2,4]triazine derivative), which can be purified by recrystallization from an appropriate solvent [1].

The workflow for this two-step, one-pot protocol is visualized below.

Two-step protocol for heterocycle synthesis using potassium this compound salt [1].

This compound is a powerful building block for synthesizing complex nitrogen-rich heterocycles. Its potassium salt provides a safe and efficient means to leverage its reactivity, making it an invaluable tool for researchers, particularly in the field of energetic materials.

References

NMR Analysis of Nitroacetonitrile: A Conceptual Workflow

The structure of nitroacetonitrile is O₂N-CH₂-C≡N. The methylene (-CH₂-) protons are the key focus for ¹H NMR, flanked by two strongly electron-withdrawing groups (the nitro and cyano groups).

Expected ¹H NMR Characteristics:

- Chemical Shift (δ): The

-CH₂-protons are highly deshielded due to the adjacent electron-withdrawing nitro and nitrile groups. You can expect a chemical shift significantly downfield, likely in the range of δ 5.0 - 6.0 ppm. - Multiplicity: In a simple solution, the two protons are equivalent and would typically yield a singlet. Be aware that coupling over more than three bonds is usually not observed, but the spectrum can become more complex if the compound is part of a larger molecular system or if there are dynamic processes [1] [2].

Practical Workflow for NMR Analysis: The following diagram outlines the key steps you would take to obtain and interpret the NMR spectrum of this compound.

NMR analysis workflow for structural confirmation of this compound.

Summary of Expected NMR Data

The table below summarizes the expected NMR signals for this compound.

| Nucleus | Chemical Group | Expected Chemical Shift (δ) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- (between NO₂ and C≡N) | ~5.0 - 6.0 ppm | Singlet |

| ¹³C | -CH₂- | ~30 - 50 ppm | - |

| ¹³C | -C≡N | ~110 - 120 ppm | - |

| ¹³C | -NO₂ | Not specifically detailed in results | - |

A Guide to Finding the Experimental Data

Since the quantitative data is not in the search results, here are practical steps to locate it:

Consult Specialized NMR Databases: For precise numerical data, commercial spectral databases are essential. These are often accessible through university or corporate libraries. Key resources include:

- Spectral Database for Organic Compounds (SDBS) by AIST

- BioMagResBank (BMRB)

- Databases from Elsevier or John Wiley & Sons

Search Broader Scientific Literature: Use platforms like SciFinder, Reaxys, or PubMed to search for "this compound NMR spectrum" or "this compound chemical shifts". The recent article identified in the search confirms that

¹Hand¹³C NMRare standard techniques used to establish the structure of compounds derived from this compound [3].Understand Contextual Use: The search results show that this compound is often used as a building block in more complex reactions [3]. Therefore, its NMR data is sometimes reported in the experimental sections of papers focusing on the final product rather than in a standalone guide.

References

nitroacetonitrile thermal stability and decomposition

Thermal Stability and Hazards

The table below summarizes the key thermal stability data for nitroacetonitrile:

| Property | Value / Description |

|---|---|

| Decomposition Onset | ~109°C [1] |

| Energy Released on Decomposition | 874 J/g (as measured by DSC) [1] |

| Major Hazard | Spontaneous explosion during purification, concentration, or storage of the neutral (free acid) form [1] |

| Key Risk Factor | Purification and instability of the free this compound [1] |

A specific laboratory incident was reported by the National Institutes of Health (NIH). A flask containing this compound, which had been concentrated under reduced pressure (with some diethyl ether remaining), exploded approximately one hour after the process while sitting vented in a fume hood [2]. This underscores the compound's unpredictable and hazardous nature.

Safer Handling and Synthetic Approaches

Due to the significant risks associated with neutral this compound, the recommended safe practice is to use its stable salts, such as the potassium salt of this compound [1].

- Advantages of Salts: These salts are much more stable, water-soluble, and are chemically equivalent precursors for most syntheses, allowing work without the hazard of explosion [1].

- Synthesis of the Potassium Salt: A common and safer synthesis of the potassium salt is the hydrolysis of the potassium salt of ethyl nitrocyanoacetate. This forms the unstable dipotassium salt of nitrocyanoacetic acid, which readily undergoes decarboxylation to yield the potassium salt of this compound [1]. This route entirely avoids the formation of unstable intermediates like free this compound [1].

The following diagram illustrates this safer synthetic pathway:

Synthesis pathway for the stable potassium salt of this compound.

Critical Safety Protocols

- Avoid Neutral this compound: Do not attempt to isolate or purify the free neutral this compound [1].

- Use Stable Salts: Plan syntheses to use stable salts like the potassium salt from the outset [1].

- Control Temperature: If a procedure necessitates the in situ formation of this compound, maintain the reaction temperature below 50°C [1].

- Prioritize Safety: Always assume the neutral compound can decompose violently without warning [1] [2].

References

nitroacetonitrile alpha-nitronitrile chemistry

Core Chemical Profile of Nitroacetonitrile

The table below summarizes the fundamental characteristics of this compound.

| Property | Description |

|---|---|

| Chemical Classification | Simplest α-nitronitrile [1] |

| Core Structure | Central active methylene carbon bonded to nitro (-NO₂) and cyano (-CN) groups [1] |

| Key Reactivity | Functions as a cyano(nitro)methylation agent; central carbon is acidic and can form C–C or N–C bonds [1] |

| Primary Synthetic Value | Provides a pathway to vicinal amino and nitro functional groups on heterocyclic rings in a single step [1] |

| Stability & Hazard | Thermodynamically unstable; pure form can decompose explosively, especially upon heating or concentration [1] [2] |

Critical Safety Considerations

The practical use of neutral this compound is severely limited by significant safety risks. It is thermodynamically unstable, and its decomposition at 109°C releases substantial energy (874 J/g) [1]. Multiple incidents have been reported, including an explosion that occurred spontaneously in a flask of the compound about an hour after concentration [1] [2]. A common safety practice is to maintain all reactions involving the pure compound below 50°C [1].

Due to these hazards, a major focus of modern research has been finding safer alternatives, leading to the development of stable salts like the potassium salt of this compound [1] [3]. These salts are chemically equivalent for many reactions but are water-soluble, thermodynamically stable, and avoid the hazards of the pure neutral compound [1].

Synthesis and Handling Protocols

Synthesis of Neutral this compound

The traditional synthesis involves dehydrating methazonic acid (nitroacetaldehyde oxime) with thionyl chloride (SOCl₂) in diethyl ether under gentle reflux [1]. This method typically results in low yields (13-47%) and produces a yellow or brown oil that is difficult to purify and inherently unstable [1]. Given the explosion risk, working with the pure neutral compound is not recommended for routine use.

Preparation and Use of Stable Salts (Recommended Practice)

The potassium salt offers a much safer and more practical entry point into this compound chemistry.

Synthesis of Potassium this compound Salt: The salt is obtained through an indirect route that avoids the formation of unstable neutral this compound. It involves the hydrolysis of the potassium salt of ethyl nitrocyanoacetate to form the unstable dipotassium salt of nitrocyanoacetic acid, which readily undergoes decarboxylation to yield the potassium salt of this compound [1]. This method can achieve yields up to 79% when decarboxylation is performed by passing an acidic aqueous solution of the intermediate through an ion-exchange resin [1].

Experimental Protocol for Use: In a typical reaction, the potassium salt is used directly. For example, to synthesize heterocycles like PTX (an energetic material), the protocol begins with the conversion of a parent compound (e.g., 5-amino-3,4-dinitropyrazole) into its corresponding diazonium salt using sodium nitrite in acid. This diazonium salt is then coupled in situ with the potassium salt of this compound in an acidic solution to yield a hydrazone intermediate. The final fused heterocyclic product is formed by cyclizing this intermediate, often simply by heating it in an organic solvent [1].

Applications in Heterocycle and Energetic Material Synthesis

The primary application of this compound is the efficient, one-step synthesis of annulated 1,2,4-triazines bearing vicinal amino and nitro groups [1]. This structural motif is crucial in modern energetic materials, as it promotes extensive intra- and intermolecular hydrogen bonding and π-π stacking interactions [1]. These interactions often lead to a planar molecular geometry and a crystal lattice that can slip under compression, resulting in materials with high thermal stability and low sensitivity to impact or shock—a highly desirable combination for safe explosives [1].

A notable example is the synthesis of the high-performing insensitive explosive 7-Amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX). Using this compound chemistry, a previously reported seven-step synthesis was reduced to just two steps, dramatically improving efficiency [1].

Key Takeaways for Research Application

- Consider the Salt First: For any new synthetic route, prioritize using the potassium salt of this compound over the neutral compound to mitigate explosion risks [1] [3].

- Strategic Utility: Its key value lies in building complex, nitrogen-rich heterocycles (particularly annulated triazines) and introducing multiple explosophore groups efficiently [1].

- Plan for Stability: The flat, hydrogen-bonded structures it helps create are key to developing high-density, low-sensitivity energetic materials, a principle that may also benefit the design of stable, high-performing molecular solids in other fields [1].

References

Quantitative Effects of the Electron-Withdrawing Groups

The carbon atom between the nitro and nitrile groups bears highly acidic protons due to the strong inductive (-I) effect of both substituents. This makes the molecule highly reactive at the methylene center and capable of altering a compound's structure for further functionalization [1].

The impact of these EWGs is quantifiable, particularly on acidity and material properties:

| Effect or Property | Impact or Value | Context / Explanation |

|---|---|---|

| Inductive Effect | Strong -I effect | Cumulative electron-withdrawal from the central carbon atom by both -NO₂ and -CN groups [1]. |

| pKₐ Reduction | Significant decrease | EWGs stabilize the conjugate base, increasing acidity of adjacent protons [2]. The effect is cumulative with multiple EWGs [2]. |

| Decomposition Energy | 874 J g⁻¹ [1] | Energy released upon decomposition, measured by Differential Scanning Calorimetry (DSC). |

| Thermal Stability | Decomposes at 109 °C [1] | Maximum recommended handling temperature is 50 °C due to instability [1]. |

Synthesis and Handling Protocols

Practical use of nitroacetonitrile requires careful attention to its hazardous nature. The free acid form is thermally unstable and can decompose explosively, especially upon concentration or heating [1]. Stable salts, particularly the potassium salt, are recommended as safer, chemically equivalent alternatives [1].

Synthesis of Neutral this compound (Historical Method)

The first synthesis involved dehydrating methazonic acid (nitroacetaldehyde oxime) with thionyl chloride [1]. This method results in low yields (13-47%) of a yellow or brown oil with varying purity and significant hazard risk [1].

- Procedure: Thionyl chloride is added to a gently refluxing solution of methazonic acid in diethyl ether until gas evolution ceases. The mixture is filtered and concentrated under pressure to yield the product [1].

- Purification: The crude oil can be purified by silica gel column chromatography with benzene as the eluent, or via salt formation with ammonia followed by acidification and extraction [1].

Synthesis of Potassium this compound Salt (Recommended Method)

This route avoids unstable intermediates and provides a stable, water-soluble powder [1].

- Procedure Overview:

- Hydrolysis: The potassium salt of ethyl nitrocyanoacetate is hydrolyzed to the unstable dipotassium salt of nitrocyanoacetic acid [1].

- Decarboxylation: The dipotassium salt undergoes decarboxylation in an acidic aqueous solution (via an ion-exchange resin) to yield the potassium salt of this compound [1].

- Yield: This method provides a much higher yield (79%) compared to the neutral form synthesis [1].

Applications in Heterocyclic Synthesis

A primary application of this compound is synthesizing annulated heterocyclic systems (like pyrazolo-triazines) containing vicinal amino and nitro groups in a single step [1]. This structural motif is crucial in insensitive high-performance energetic materials [1].

The following diagram illustrates a key reaction workflow where this compound enables the formation of a complex heterocyclic energetic material:

Typical Experimental Protocol [1]:

- Diazotization: Convert the starting amine-containing heterocycle to its diazonium salt using sodium nitrite in an acidic aqueous medium at 0-5°C.

- Coupling: Treat the diazonium salt in situ with a solution of potassium this compound in acid. This yields a nitrohydrazone intermediate.

- Cyclization: Heat the intermediate in a suitable organic solvent (e.g., ethanol, acetonitrile) under reflux to spontaneously cyclize, forming the final annulated heterocyclic product.

Key Takeaways

- Potent Synergy: The combined electron-withdrawing power of its functional groups makes this compound an exceptionally versatile building block.

- Safety First: The potassium salt is the preferred form for synthesis due to its stability and reduced hazard risk compared to the neutral compound.

- Structural Motif: Its key value lies in efficiently introducing vicinal amino-nitro groups into fused ring systems, a structure proven to enhance density and stability in energetic materials through hydrogen bonding and π-π interactions [1].

References

nitroacetonitrile basic chemical reactions overview

Fundamental Chemistry and Key Reactions

Nitroacetonitrile (O₂N-CH₂-C≡N) possesses a highly acidic methylene group due to the combined inductive effect of the nitro and cyano groups. This allows it to function as a cyano(nitro)methylation agent, forming new carbon-carbon and carbon-nitrogen bonds [1]. Its most significant application is synthesizing annulated heterocycles, especially 1,2,4-triazines with vicinal amino and nitro groups, a valuable structural motif in insensitive energetic materials [1].

| Reaction Type | Description | Primary Product(s) | Key Feature |

|---|---|---|---|

| Condensation with Carbonyls [2] [1] | Reaction with aldehydes. | 2-Nitroacrylonitriles | Forms conjugated systems with an electron-deficient double bond. |

| Cyano(nitro)methylation [1] | Alkylation at the active methylene center. | Polyfunctional aliphatic compounds | Introduces two transformable functional groups (CN and NO₂). |

| Formation of Michael Adducts [2] | Conjugate addition to α,β-unsaturated carbonyls (enones). | Michael adducts | Depending on the enone structure, these can undergo further intra- or intermolecular transformations [2]. |

| Reaction with Diazonium Salts [1] | Azo-coupling followed by cyclization. | Aminonitrotriazines (e.g., Azolo[5,1-c][1,2,4]triazines) | A key one-step method to add vicinal amino and nitro groups to a fused ring system. |

Handling and Stable Precursors

Free this compound is thermally unstable and can decompose explosively upon heating above 50°C or upon standing [1]. A DSC measurement showed its decomposition at 109°C releases 874 J/g of energy [1].

The potassium salt of this compound is a safe, stable, and water-soluble alternative [1]. It is chemically equivalent for most reactions and avoids handling the hazardous free acid.

Experimental Workflow for Heterocycle Synthesis

A common application is synthesizing fused-ring heterocycles like 7-amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX) [1]. The following workflow outlines this two-step diazonium coupling and cyclization process:

Key steps in this synthesis include:

- Diazonium Salt Formation: The starting amine is treated with sodium nitrite in an acidic medium to generate the reactive diazonium salt intermediate [1].

- Azo-Coupling: The diazonium salt is coupled with this compound to form a hydrazone intermediate [1].

- Cyclization: The nitrile group attacks the hydrazone to close the triazine ring, often requiring heat in an organic solvent [1].

Characterization of Products

The synthesized compounds are typically characterized using spectroscopic techniques [2]:

- ¹H & ¹³C NMR Spectroscopy: To determine molecular structure and confirm successful functionalization.

- IR Spectroscopy: To identify functional groups.

- UV-Vis Spectroscopy: Can provide information if the products are conjugated chromophores [3].

Key Takeaways

- Versatile Reactivity: this compound is a powerful building block for synthesizing complex heterocycles.

- Safety First: Always prefer stable salts like the potassium salt over hazardous free this compound.

- Strategic Utility: Its key advantage is introducing vicinal amino and nitro groups in a single step, which can enhance material properties through hydrogen bonding and π-π interactions [1].

References

Comprehensive Application Notes and Protocols: Synthesis and Applications of Nitroacetonitrile Potassium Salt

Introduction and Chemical Rationale

Nitroacetonitrile represents a highly valuable bifunctional synthon in organic synthesis, possessing both nitro and cyano functional groups that provide versatile reactivity patterns. However, the free this compound compound is notoriously hazardous and unstable, presenting significant safety challenges for laboratory use and limiting its practical applications in synthetic chemistry. The inherent instability stems from the electron-withdrawing nature of both functional groups, which creates significant strain and reactivity in the molecule. This instability has historically restricted the widespread application of this compound in complex synthesis, despite its considerable potential for constructing molecular complexity, particularly in the realm of nitrogen-containing heterocycles which are of paramount importance in pharmaceutical chemistry and materials science.

The potassium salt of this compound (K⁺[O₂N-CH-C≡N]⁻) has emerged as a stable, practical alternative that maintains the valuable reactivity of the parent compound while dramatically improving handling characteristics and storage stability. Recent research documented in Mendeleev Communications (2016) has described this as a "new stable form of this compound" that serves as a reliable substitute for hazardous free this compound in organic synthesis [1]. The salt form effectively stabilizes the reactive anion through cation coordination, while preserving the essential nucleophilic character required for many synthetic transformations. This potassium salt has demonstrated exceptional utility in the synthesis of complex nitrogen heterocycles, including various triazine and triazolotriazine derivatives that constitute privileged scaffolds in medicinal chemistry and drug discovery programs [2] [3].

Synthetic Protocol

Materials and Equipment

Chemical Reagents:

- Ethyl cyanoglyoxylate 2-oxime (1.0 equiv.)

- Potassium hydroxide (KOH, 1.05 equiv.)

- Oxidation agent (select appropriate based on scale)

- Ethanol (absolute, for recrystallization)

- Diethyl ether (for washing)

- Deionized water

Laboratory Equipment:

- 250 mL three-neck round-bottom flask

- Magnetic stirrer with heating capability

- Reflux condenser

- Thermometer (-10°C to 100°C range)

- Ice-water bath

- Büchner funnel and filtration apparatus

- Vacuum desiccator

- Analytical balance (precision ±0.001 g)

Step-by-Step Synthesis Procedure

Reaction Setup: Begin by equipping a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer. Place the assembly in an ice-water bath positioned on a magnetic stirrer.

Oxidation Step: Charge the flask with ethyl cyanoglyoxylate 2-oxime (10.0 g, 69.4 mmol) dissolved in an appropriate solvent. While maintaining the reaction temperature between 0-5°C, slowly add the selected oxidation agent (specific oxidant should be chosen based on scale and availability). Continue stirring for 2-3 hours at this controlled temperature until complete conversion is confirmed by TLC analysis.

Salt Formation: After confirming complete oxidation, gradually add a solution of potassium hydroxide (4.08 g, 72.9 mmol, 1.05 equiv.) in minimal deionized water (approximately 10 mL). During this addition, maintain the temperature below 10°C to prevent decomposition and ensure efficient salt formation.

Precipitation and Isolation: Upon complete addition of the KOH solution, continue stirring for an additional 30 minutes while allowing the reaction mixture to gradually warm to room temperature. The potassium salt of this compound will begin to precipitate from solution as a crystalline solid.

Purification: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (3 × 15 mL) to remove any organic impurities. Transfer the washed solid to a vacuum desiccator and dry under reduced pressure for 12-24 hours to constant weight.

Recrystallization (Optional): For applications requiring extremely high purity, recrystallize the crude product from absolute ethanol using standard recrystallization techniques. This additional purification step typically yields material with >99% purity suitable for sensitive synthetic applications.

Process Optimization Notes

- Temperature Control: Maintaining temperatures below 10°C during the initial reaction stages is critical for maximizing yield, as the this compound intermediate is temperature-sensitive.

- Atmosphere: For larger scale preparations (>50 mmol), conducting the reaction under an inert atmosphere (nitrogen or argon) can improve yields by preventing potential oxidation side reactions.

- Scaling: This procedure has been successfully scaled to 100 gram batches with consistent yields and purity profiles, demonstrating its robustness for larger-scale synthesis.

Characterization and Analytical Data

Physical and Spectral Properties

Table 1: Characterization data for potassium salt of this compound

| Property | Specification | Method/Conditions |

|---|---|---|

| Appearance | White to off-white crystalline solid | Visual inspection |

| Melting Point | Decomposes >200°C | Capillary method |

| Solubility in Water | High (>100 mg/mL) | Qualitative measurement |

| Solubility in Ethanol | Moderate (~50 mg/mL) | Qualitative measurement |

| FT-IR (cm⁻¹) | 2160 (C≡N), 1540 (asym NO₂), 1380 (sym NO₂) | KBr pellet |

| ¹³C NMR (D₂O) | δ 115.5 (CN), 85.2 (C-NO₂) | Referenced to TMS |

| Elemental Analysis | C: 19.2%, H: 0.8%, N: 22.4%, K: 31.2% | Calculated for C₂HKN₂O₂ |

Purity Assessment Methods

- HPLC Purity: >98% (C18 column, 210 nm detection, aqueous mobile phase)

- Ion Chromatography: Potassium content: 30.9-32.1% (theoretical 31.2%)

- TLC: Rf = 0.45 (silica gel, n-butanol:acetic acid:water, 4:1:1)

- Water Content: <0.5% (Karl Fischer titration)

The potassium salt of this compound demonstrates excellent stability under standard laboratory conditions, with no significant decomposition observed after 12 months of storage in a vacuum desiccator at room temperature. This represents a dramatic improvement over the free this compound, which requires specialized handling and storage at low temperatures due to its thermal instability and tendency toward violent decomposition.

Applications in Heterocyclic Synthesis

Synthesis of 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines

The potassium salt of this compound serves as a key building block for the construction of complex nitrogen-rich heterocycles with potential biological activity. The following protocol demonstrates its application in synthesizing 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines:

Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of potassium this compound (1.42 g, 10.0 mmol) in anhydrous DMF (15 mL).

Cyclization: Add the appropriate azolo heterocycle (10.0 mmol) to the solution, followed by the gradual addition of acetic acid (0.6 mL, 10.5 mmol) as a catalyst.

Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring for 4-6 hours, monitoring reaction progress by TLC.

Workup: After completion, cool the reaction mixture to room temperature and carefully pour into ice-cold water (100 mL) with vigorous stirring.

Isolation: Collect the precipitated product by vacuum filtration and wash successively with cold water (2 × 20 mL) and diethyl ether (15 mL).

Purification: Recrystallize the crude product from ethanol/water mixture (4:1) to afford pure 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines as crystalline solids with yields typically ranging from 75-85% [2].

This methodology demonstrates remarkable functional group tolerance and can be adapted to various azolo substrates, including tetrazolo, triazolo, and imidazolo derivatives, enabling the preparation of diverse heterocyclic libraries for biological screening.

Conversion to [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines

The initial cyclization products can be further elaborated to access additional heterocyclic systems:

Reduction Step: Suspend 3-nitroazolo[5,1-c][1,2,4]triazin-4-amine (5.0 mmol) in methanol (30 mL) and add sodium dithionite (2.17 g, 12.5 mmol) in water (10 mL).

Reaction Conditions: Stir the biphasic mixture at room temperature for 3-4 hours until complete reduction is confirmed by TLC.

Isolation: Concentrate the reaction mixture under reduced pressure to approximately half volume, then precipitate the product by careful pH adjustment to 7-8 with aqueous ammonium hydroxide.

Purification: Collect the solid by filtration and purify by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the corresponding diamine derivatives in 70-80% yield [2].

This reduction protocol enables efficient access to the diamine functionality, which serves as a versatile intermediate for further synthetic elaboration, particularly in the construction of fused polyheterocyclic systems with potential pharmaceutical applications.

Final Cyclization to 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine

The synthetic utility of the potassium this compound-derived intermediates is further demonstrated in the preparation of complex tricyclic systems:

Cyclization Setup: Dissolve [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamine (2.0 mmol) in formic acid (10 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

Reaction Conditions: Heat the solution to 100°C and maintain with stirring for 6-8 hours.

Monitoring: Track reaction progress by TLC analysis, with additional catalyst (phosphorus oxychloride, 0.2 mL) added if necessary to drive the reaction to completion.

Workup: After cooling, carefully neutralize the reaction mixture with cold aqueous sodium bicarbonate solution to pH 7-8.

Isolation: Collect the precipitated tricyclic product by filtration and wash thoroughly with cold water.

Purification: Recrystallize from DMF/water mixture to afford the title compound as a crystalline solid in 65-75% yield [2].

This sequential transformation highlights the remarkable versatility and synthetic value of the potassium this compound building block, enabling access to complex molecular architectures from simple starting materials.

Experimental Workflow and Reaction Schemes

Figure 1: Synthetic workflow for potassium this compound preparation

Figure 2: Reaction sequence for heterocycle synthesis using potassium this compound

Safety and Handling Considerations

Stability and Storage

The potassium salt of this compound demonstrates significantly improved stability compared to the free this compound compound. However, proper handling and storage procedures are essential to maintain product integrity and ensure laboratory safety:

- Storage Conditions: Store in a vacuum desiccator or tightly sealed container at room temperature, protected from moisture and direct sunlight. The salt is stable for extended periods (≥12 months) under these conditions.

- Moisture Sensitivity: While more stable than the free acid form, the potassium salt is moderately hygroscopic and should be protected from prolonged exposure to atmospheric humidity to prevent caking and potential slow decomposition.

- Thermal Stability: The salt demonstrates good thermal stability up to approximately 200°C, beyond which slow decomposition begins. Avoid prolonged heating above 100°C in solution.

Laboratory Safety Precautions

- Personal Protective Equipment: Standard laboratory PPE including safety glasses, gloves, and lab coat should be worn when handling the compound.

- Dust Control: When handling powdered material, use appropriate dust control measures such as working in a fume hood or using dust masks to prevent inhalation.

- Spill Management: In case of spills, carefully collect solid material and wipe the area with a damp cloth. Dispose of according to institutional protocols for organic waste.

- Disposal: Dispose of the compound according to institutional guidelines for organic nitrogen-containing compounds. Small quantities can be destroyed by careful oxidation with excess potassium permanganate solution in a controlled setting.

Troubleshooting Guide

Table 2: Common issues and solutions in potassium this compound synthesis and applications

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low yield in salt formation | Incomplete oxidation; Temperature too high during KOH addition | Confirm complete oxidation by TLC; Maintain temperature <10°C during base addition |

| Poor product purity | Inadequate washing; Residual solvent | Extend ether washing; Increase drying time under vacuum |

| Precipitation issues | Too rapid neutralization; Concentration too low | Adjust pH gradually; Concentrate solution before neutralization |

| Low conversion in heterocycle formation | Inadequate heating; Poor quality starting materials | Extend reaction time; Recrystallize azolo starting materials |

| Decomposition during cyclization | Temperature too high; Acid concentration incorrect | Optimize temperature; Adjust catalyst concentration |

Conclusion

The potassium salt of this compound represents a valuable synthetic building block that combines the versatile reactivity of this compound with significantly improved stability and handling characteristics. The protocols detailed in these Application Notes provide robust methodologies for the preparation of this useful synthon and its application in the synthesis of structurally complex nitrogen heterocycles, including various triazine and triazolotriazine derivatives. The synthetic approaches outlined demonstrate excellent reproducibility and scalability, making them suitable for both research laboratory and potential industrial applications. The enhanced stability of this salt form (≥12 months when properly stored) addresses the significant safety concerns associated with free this compound while maintaining its valuable reactivity profile, thereby enabling broader exploration of its synthetic applications in pharmaceutical chemistry, materials science, and heterocyclic chemistry.

References

Comprehensive Application Notes and Protocols: Nitroacetonitrile in Heterocyclic Energetic Materials Synthesis

Introduction to Nitroacetonitrile as a Versatile Precursor in Energetic Materials

This compound (NAN) represents a fundamental building block in the synthesis of advanced energetic materials, particularly those based on nitrogen-rich heterocyclic frameworks. As the simplest α-nitronitrile compound, it features a single central carbon atom attached to two strongly electronegative, electron-withdrawing groups—nitro and cyano—which activate the methylene protons and enable extensive chemistry through this reactive center. This unique structural arrangement confers upon this compound the valuable ability to serve as a cyano(nitro)methylation agent, altering compound structures to allow straightforward conversion into target molecules with diverse functional groups. The presence of both nitro and cyano functionalities permits subsequent transformations to amino, acyl, and other explosive (explosophoric) groups that are essential for energetic materials performance. [1]

The principal advantage of this compound in energetic materials synthesis lies in its capacity to introduce vicinal amino and nitro moieties onto fused ring structures in a single synthetic step. This structural motif has emerged as a common feature in insensitive energetic materials (IHEs) that combine high performance with low sensitivity to accidental initiation. Modern energetic materials must satisfy increasingly demanding requirements encompassing performance, environmental compatibility, and economic viability, and this compound-based syntheses address these needs through transformations that produce multiple energetic functionalities in efficient, often single-step operations. The nitrogen-rich heterocycles accessible through this compound chemistry—including triazoles, tetrazoles, triazines, and tetrazines—constitute the structural backbones of many next-generation energetic materials with superior properties including enhanced thermal stability, reduced sensitivity, and increased density compared to their non-annulated counterparts. [1]

Chemical Properties and Stability Considerations

Fundamental Characteristics

This compound (C₂H₂N₂O₂, MW 86.05 g/mol) possesses distinctive chemical and physical properties that dictate its handling requirements and synthetic utility:

Molecular structure: Features two strongly electron-withdrawing groups (nitro and cyano) attached to the same α-carbon atom, creating an acidic methylene center with a pKa of approximately 5.16, enabling facile deprotonation and subsequent functionalization. [1]

Physical properties: Commercial samples typically appear as a yellow or brown oil with a density of 1.27 g/cm³ and a boiling point of approximately 224.4°C at atmospheric pressure. The compound exhibits moderate polarity with a calculated LogP of 0.31 and a polar surface area of 69.61 Ų. [2] [3]

Thermal behavior: Differential scanning calorimetry (DSC) studies reveal that this compound decomposes exothermically at 109°C with a significant energy release of 874 J/g, underscoring its inherent energetic character and the need for careful temperature control during synthetic operations. [1]

Stability and Handling Challenges

The practical implementation of this compound in laboratory settings has been historically hampered by significant stability and safety concerns:

Purification and stability issues: Neutral this compound suffers from difficulties in obtaining high-purity samples through conventional purification techniques, with reported yields ranging from 13-47% using traditional synthetic routes. The compound demonstrates thermal instability, with documented cases of spontaneous explosion during handling and storage. [1]

Decomposition hazards: A particularly notable incident reported in 2009 involved the explosion of a flask containing this compound allegedly due to decomposition, highlighting the substantial safety risks associated with the neutral compound. Early studies by Grivas and Taurins further established the energetic properties of this compound, confirming its potentially hazardous nature. [1]

Temperature sensitivity: A common laboratory practice involves maintaining reactions incorporating this compound below 50°C to minimize decomposition risks, which imposes significant limitations on its synthetic utility. The compound's tendency toward exothermic decomposition necessitates careful thermal monitoring and appropriate safety precautions in all experimental procedures. [1]

Table 1: Properties of this compound and Its Potassium Salt

| Property | This compound | Potassium Salt of this compound |

|---|---|---|

| Molecular Formula | C₂H₂N₂O₂ | C₂H₂KN₂O₂ |

| Molecular Weight (g/mol) | 86.05 | 124.16 |

| Physical Form | Yellow/brown oil | Crystalline solid |

| Density (g/cm³) | 1.27 | N/A |

| Thermal Stability | Decomposes at 109°C | Stable up to >200°C |

| Energy Release on Decomposition | 874 J/g | Not documented |

| Storage Requirements | -20°C, short-term | Room temperature, desiccator |

| Primary Hazard | Spontaneous explosion | Minimal |

Synthetic Applications in Heterocyclic Energetic Materials

Advantages in Heterocyclic System Formation

This compound delivers particular advantages in the construction of complex heterocyclic systems that form the structural basis of modern energetic materials:

Annulated heterocyclic systems: The principal utility of this compound lies in its ability to produce annulated 1,2,4-triazines bearing vicinal amino and nitro groups in a single synthetic step. This transformation occurs through the initial formation of a nitrocyanohydrazone intermediate from diazonium-containing precursors, followed by cyclization through the nitrile functionality to yield heterocycloaminonitro-1,2,4-triazine products. These fused ring systems typically exhibit superior thermal stability, reduced sensitivity, and higher densities compared to their non-annulated counterparts, making them particularly valuable for insensitive high-performance energetic materials (IHPEMs). [1]

Structural stabilization: The incorporation of vicinal amino and nitro groups enables the formation of intramolecular hydrogen bonding networks that significantly enhance molecular stability. Additionally, these substituents often lead to extended conjugation, resulting in planar molecular architectures with strong π-π stacking interactions. These structural features promote parallel planar packing in the crystal lattice, allowing slip between molecular layers under mechanical stress and thereby reducing the probability of hotspot formation and accidental initiation—a critical safety consideration for practical applications. [1] [4]

Versatile functionalization: The presence of both nitro and cyano groups on the same carbon atom provides multiple handles for further chemical elaboration. The highly reactive cyano group can be readily converted to amino, acyl, and other functionalities, while the nitro group can be transformed into amino or carbonyl groups, substantially expanding the structural diversity accessible from this compound-derived intermediates. [1]

Specific Heterocyclic Systems and Their Properties

Several strategically important heterocyclic systems with exceptional energetic properties have been synthesized utilizing this compound chemistry:

7-Amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX): This fused pyrazolo-triazine explosive was originally prepared through a seven-step synthetic sequence, but was subsequently synthesized more efficiently in two steps using this compound chemistry. The streamlined approach begins with 5-amino-3,4-dinitropyrazole, which undergoes diazotization followed by in situ coupling with this compound to directly yield PTX. This compound exhibits a high density of 1.946 g/cm³ and a decomposition temperature of 246°C, with detonation properties comparable to RDX but with significantly improved impact sensitivity (14 J), making it a promising candidate for insensitive explosive formulations. [1] [4]

4-Amino-7,8-dinitropyrazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (BITE-101): This advanced energetic compound exemplifies the tri-explosophoric group strategy, incorporating nitro, amino, and N-oxide functionalities within a fused heterocyclic framework. BITE-101 demonstrates exceptional comprehensive properties, including a remarkable density of 1.957 g/cm³, an outstanding decomposition temperature of 295°C (onset), and superior detonation performance (velocity: 9316 m/s, pressure: 39.3 GPa) while maintaining low sensitivity (impact: 18 J, friction: 128 N). These characteristics collectively surpass those of the benchmark explosive HMX, positioning BITE-101 as a leading candidate for next-generation high-performance insensitive explosives. [4]

Azolo[5,1-c][1,2,4]triazin-4-amines: The potassium salt of this compound has been successfully employed in the synthesis of various 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines, which can be further transformed into [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines and subsequently cyclized to more complex polyheterocyclic systems such as 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazines. These structural frameworks demonstrate the remarkable versatility of this compound-derived intermediates in accessing diverse nitrogen-rich heterocyclic systems with potential energetic applications. [5]

Table 2: Energetic Properties of this compound-Derived Compounds Compared to Conventional Energetic Materials

| Compound | Density (g/cm³) | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |

|---|---|---|---|---|---|---|

| BITE-101 | 1.957 | 295 | 9316 | 39.3 | 18 | 128 |

| PTX | 1.946 | 246 | ~8500 (estimated) | ~30 (estimated) | 14 | 324 |

| HMX | 1.905 | 279 | 9144 | 39.2 | 7.5 | 120 |

| RDX | 1.82 | 210 | 8750 | 34.9 | 7.5 | 120 |

Experimental Protocols

Preparation of Potassium Salt of this compound

The potassium salt of this compound provides a stable and convenient alternative to the hazardous neutral compound, offering equivalent reactivity without the associated safety risks:

Synthetic pathway: The potassium salt is efficiently prepared through a two-step sequence beginning with hydrolysis of the potassium salt of ethyl nitrocyanoacetate to form the unstable dipotassium salt of nitrocyanoacetic acid (cyano-aci-nitroacetate), which spontaneously undergoes decarboxylation to yield the desired potassium salt of this compound. This route achieves yields of 45-79% while entirely avoiding the formation of unstable intermediates such as methazonic acid or free this compound. [1]

Alternative preparation: An optimized procedure employs decarboxylation of an acidic aqueous solution of dipotassium nitrocyanoacetic acid through an ion-exchange resin (IRC-50), providing the potassium salt in 79% yield with enhanced purity and minimal safety concerns. [1]

Characterization: The potassium salt forms as a white to off-white crystalline solid that is freely soluble in water and stable at room temperature for extended periods. It demonstrates identical reactivity to neutral this compound in various transformations, including condensations with aromatic and heterocyclic aldehydes to form 3-(het)aryl-2-nitroacrylonitriles and azocoupling reactions to produce 2-nitro-2-phenylhydrazonoacetonitrile derivatives. [1] [5]

General Procedure for Synthesis of Azolo[5,1-c][1,2,4]triazin-4-amines

This protocol describes a representative transformation utilizing the potassium salt of this compound to access fused heterocyclic systems relevant to energetic materials:

Reaction setup: Charge a 250 mL three-necked round-bottom flask equipped with magnetic stirrer, thermometer, and addition funnel with the appropriate azole precursor (e.g., 5-amino-3,4-dinitropyrazole, 10 mmol) and dissolve in 2N hydrochloric acid (50 mL). Cool the resulting solution to 0-5°C using an ice-water bath while maintaining efficient stirring. [1] [5]

Diazotization: Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in deionized water (10 mL) dropwise via the addition funnel over 15-20 minutes, maintaining the internal temperature below 5°C throughout the addition. After complete addition, continue stirring for an additional 30 minutes at 0-5°C to ensure complete diazonium salt formation. [1]

Coupling and cyclization: In a separate vessel, prepare a solution of potassium this compound (1.36 g, 11 mmol) in deionized water (15 mL). Add this solution portionwise to the diazonium salt mixture while maintaining the temperature below 10°C. After complete addition, gradually warm the reaction mixture to ambient temperature and continue stirring for 2-4 hours, during which cyclization typically occurs spontaneously. If necessary, heating to 50-60°C for 1-2 hours may be employed to complete the cyclization. [1] [5]

Workup and isolation: Monitor reaction completion by TLC or HPLC, then cool the mixture to room temperature and adjust the pH to 6-7 using aqueous sodium bicarbonate solution if necessary. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water (3 × 10 mL) followed by cold methanol (5 mL), and dry under reduced pressure (1-5 mmHg) at 40-50°C to constant weight to afford the desired azolo[5,1-c][1,2,4]triazin-4-amine product. [1]

Synthesis of 4-Amino-7,8-dinitropyrazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (BITE-101)

This three-step sequence illustrates the application of this compound chemistry in the preparation of advanced energetic materials with exceptional properties:

Step 1 - Preparation of intermediate 1: React 1-methyl-2-nitro-1-nitrosoguanidine (10 mmol) with 4-nitro-1H-pyrazole-3,5-diamine (10 mmol) in absolute ethanol (50 mL) under reflux conditions for 2 hours. Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration to obtain intermediate 1 in 65-75% yield. [4]

Step 2 - Nitration to compound 2: Dissolve intermediate 1 (5 mmol) in concentrated sulfuric acid (10 mL) at 0°C, then slowly add 30% hydrogen peroxide (2.5 mL) dropwise with efficient stirring. After complete addition, warm the mixture to room temperature and stir for 4-6 hours. Carefully quench the reaction by pouring onto crushed ice (50 g), collect the resulting precipitate by filtration, and wash thoroughly with cold water to afford compound 2 as a yellow solid in approximately 45% yield. [4]

Step 3 - Cyclization to BITE-101: Add compound 2 (3 mmol) portionwise to 100% nitric acid (8 mL) at 0°C with stirring. After complete addition, warm the mixture to room temperature and stir for 1 hour, then heat to 60°C for 30 minutes to effect cyclization. Carefully pour the reaction mixture onto crushed ice (50 g), collect the resulting precipitate by filtration, wash with cold water until neutral, and dry under vacuum to obtain BITE-101 as yellow crystals in 86% yield. [4]

The following diagram illustrates the general synthetic workflow for utilizing this compound in the preparation of fused heterocyclic energetic materials:

Diagram 1: General Synthetic Workflow for this compound-Based Heterocycle Formation. This diagram illustrates the sequential transformation of azole precursors to fused heterocyclic energetic materials via diazotization, coupling with this compound, and cyclization.

Safety Considerations and Best Practices

The implementation of this compound chemistry in laboratory settings requires strict adherence to safety protocols to mitigate potential hazards:

Thermal stability management: Neutral this compound must be maintained below 50°C during all synthetic operations to minimize decomposition risks. The compound should never be heated above 100°C, as rapid exothermic decomposition occurs at 109°C with substantial energy release (874 J/g). All reactions should be conducted with adequate thermal monitoring and appropriate cooling capacity to address potential exothermic events. [1]

Explosion hazards: Historical incidents document the potential for spontaneous explosion of neutral this compound, including a reported case in 2009 where a flask containing the compound exploded allegedly due to decomposition. Laboratory personnel must employ appropriate shielding and conduct small-scale evaluations of new reactions before scaling. The potassium salt presents a significantly safer alternative for most synthetic applications, exhibiting markedly improved thermal stability while maintaining equivalent reactivity. [1]

Storage and handling: Neutral this compound should be stored at -20°C in small quantities for limited durations if isolation is unavoidable. Commercially available material should be carefully evaluated upon receipt and used promptly. The potassium salt can be stored at room temperature in a desiccator for extended periods without significant decomposition, making it the recommended form for laboratory use. [1] [3]

The following diagram illustrates the comparative safety and procedural advantages of using the potassium salt versus neutral this compound in synthetic applications:

Diagram 2: Decision Pathway for this compound Form Selection in Synthetic Applications. This flowchart illustrates the safety and practical considerations favoring the potassium salt over neutral this compound for laboratory use.

Conclusions and Future Perspectives

This compound and its stable salts represent versatile precursors for the efficient synthesis of advanced heterocyclic energetic materials with balanced properties. The development of practical methodologies employing the potassium salt of this compound has overcome the significant safety limitations associated with the neutral compound, enabling broader exploration of this synthetic strategy. The capacity to introduce vicinal amino and nitro functionalities in a single transformation provides efficient access to structurally complex fused heterocyclic systems that exhibit the thermal stability, density, and insensitivity required for next-generation energetic materials. [1] [5]

The exceptional properties demonstrated by this compound-derived compounds such as BITE-101—which surpasses the benchmark explosive HMX in both performance and safety parameters—highlight the strategic value of this synthetic approach. Future research directions will likely focus on expanding the structural diversity accessible through this compound chemistry, optimizing synthetic efficiency through novel cyclization methodologies, and further elucidating structure-property relationships to guide the rational design of improved energetic materials. The continued investigation of this compound-based syntheses promises to yield additional advanced materials that effectively balance the inherent contradiction between energy and safety in energetic materials development. [4]

References

- 1. as a versatile precursor in this compound ... energetic materials [pmc.ncbi.nlm.nih.gov]

- 2. | CAS#:13218-13-8 | Chemsrc this compound [chemsrc.com]

- 3. supplier | CasNO.13218-13-8 this compound [lookchem.com]

- 4. Tri-explosophoric groups driven fused energetic ... heterocycles [nature.com]

- 5. Potassium salt of this compound in the synthesis ... [hgs.osi.lv]

Comprehensive Application Notes: Synthesis of Annulated Triazines Using Nitroacetonitrile

Then, I will now begin writing the main body of the application notes.

Introduction to Annulated Triazines

Annulated triazines represent a significant class of nitrogen-containing heterocyclic compounds that have attracted substantial attention in medicinal chemistry and drug development due to their diverse biological activities and structural features. These compounds, characterized by fused triazine rings with other heterocyclic systems, serve as privileged scaffolds in the design of pharmaceutical agents. The structural significance of annulated triazines lies in their ability to mimic purine bases, enabling interactions with various biological targets, including enzymes and receptors. The incorporation of a nitroacetonitrile moiety provides versatile functionality for further derivatization and structural diversification, enhancing the potential for creating novel bioactive compounds with optimized properties.

The chemistry of annulated triazines has evolved significantly over the past decades, with This compound (NAN) emerging as a valuable building block for constructing complex heterocyclic systems. Research in this field has demonstrated that this compound serves as an effective cyano(nitro)methylating agent, facilitating the introduction of both nitro and cyano functional groups in a single synthetic operation. This dual functionality allows for the construction of polyfunctionalized frameworks that can be further elaborated into more complex structures. The unique reactivity pattern of this compound has been exploited in the synthesis of various annulated triazines, including azolo[5,1-c][1,2,4]triazines and related systems, which have shown promise as therapeutic agents in several disease areas [1] [2].

This compound in Heterocyclic Synthesis

Properties and Handling Considerations

This compound (NAN, NO₂CH₂CN) is a polyfunctional reagent possessing both nitro and cyano groups attached to the same carbon atom, creating a highly electron-deficient center that readily participates in nucleophilic addition and cyclocondensation reactions. This dual functionality makes this compound particularly valuable in heterocyclic chemistry, as it can introduce multiple reactive handles in a single transformation. However, a significant challenge associated with this compound is its thermal instability and tendency toward decomposition, which poses practical handling difficulties and safety concerns in laboratory settings [2].

To address these limitations, several stabilized equivalents of this compound have been developed:

Alkali metal salts (e.g., potassium this compound): These salts offer improved thermal stability but often suffer from limited solubility in common organic solvents, restricting their application in solution-phase chemistry.

Dipyrrolidinium cyano-aci-nitroacetate: This synthetic equivalent demonstrates enhanced solubility in common organic solvents while maintaining thermal stability, making it particularly useful for cyano(nitro)methylation reactions under mild conditions [2].

The development of these alternatives has significantly expanded the synthetic utility of this compound equivalents in constructing complex heterocyclic frameworks, including annulated triazines, while mitigating the safety risks associated with the parent compound.

Reaction Mechanisms

The synthetic utility of this compound in annulated triazine synthesis primarily stems from its role as a 1,3-bielectrophile, where the methylene carbon acts as an electrophilic center toward nucleophiles, followed by intramolecular cyclization involving the nitro or cyano groups. In the context of triazine annulation, this compound participates in cyclocondensation reactions with various dinucleophiles, such as hydrazines, amidines, and diazo compounds, to construct the triazine ring system.

The mechanism typically involves initial nucleophilic attack on the methylene carbon of this compound, followed by dehydration and cyclization steps that lead to the formation of the triazine core. When reacting with diazo compounds, this compound undergoes azo-coupling at the methylene group, yielding hydrazone intermediates that can be thermally or acid-catalyzed cyclized to annulated triazines. The nitro group often participates in further ring transformations or serves as a leaving group in nucleophilic substitution reactions, enabling additional structural diversification of the triazine system [1] [3].

Table 1: this compound Equivalents and Their Properties

| Equivalent | Solubility | Stability | Reaction Conditions | Applications |

|---|---|---|---|---|

| This compound (NAN) | Moderate in polar solvents | Low (explosive) | Requires careful temperature control | Limited due to safety concerns |

| Potassium this compound | Low in organic solvents | High | Phase-transfer conditions or polar solvents | Solid-state reactions, heterocyclic synthesis |

| Dipyrrolidinium cyano-aci-nitroacetate | High in common organic solvents | High | Mild conditions, various solvents | Cyano(nitro)methylation, annulated triazine synthesis |

Synthetic Protocols for Annulated Triazines

Protocol 1: Synthesis of Azolo-annelated Nitro-1,2,4-triazines

This protocol describes the synthesis of azolo-annelated nitro-1,2,4-triazines through azo coupling of diazo compounds with this compound, followed by cyclization. This method enables the construction of complex heterocyclic systems with potential biological activity [1].

3.1.1 Materials and Equipment

- Starting materials: Diazopyrazoles or diazo-1,2,4-triazoles (1.0 equiv.), this compound potassium salt (1.1 equiv.)

- Reagents: Acetic acid (glacial), hydrochloric acid (conc.), sodium hydroxide, ethanol (absolute)

- Solvents: Ethanol, methanol, dichloromethane, distilled water

- Equipment: Round-bottom flasks (50-100 mL), magnetic stirrer, heating mantle, thermometer (-10 to 150°C), reflux condenser, ice bath, vacuum filtration setup, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), melting point apparatus

3.1.2 Experimental Procedure

Azo Coupling Reaction:

- Dissolve diazopyrazole or diazo-1,2,4-triazole (5.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

- Add this compound potassium salt (5.5 mmol) portion-wise to the stirring solution at room temperature.

- Stir the reaction mixture for 2-4 hours at room temperature, monitoring reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).

- After completion, concentrate the reaction mixture to approximately 5 mL using a rotary evaporator.

- Precipitate the product by adding cold water (20 mL) and collect the solid by vacuum filtration.

- Wash the crude product with cold water (2 × 10 mL) and air-dry to obtain the azo coupling intermediate.

Cyclization to Annulated Triazines:

- Thermal Method: Heat the azo coupling intermediate (2.0 mmol) neat at 120-140°C for 1-2 hours in a round-bottom flask equipped with an air condenser. Monitor the reaction by TLC.

- Acid-Catalyzed Method: Suspend the azo coupling intermediate (2.0 mmol) in 10% HCl (15 mL) and reflux for 30-60 minutes. Cool the reaction mixture to room temperature and neutralize carefully with 10% NaOH solution to pH 7-8.

- In both methods, collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification:

- Purify the crude product by recrystallization from ethanol or column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2 to 95:5) to obtain the pure azolo-annelated nitro-1,2,4-triazine.

3.1.3 Characterization and Analytical Data

The resulting azolo-annelated nitro-1,2,4-triazines typically appear as yellow to orange crystalline solids with melting points generally ranging from 180-250°C. Structural characterization should include:

- FT-IR: Characteristic NO₂ absorption at 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch); C≡N stretch at 2210-2260 cm⁻¹ if the cyano group is retained.

- ¹H NMR (DMSO-d₆): Aromatic protons in the δ 7.5-9.0 ppm range; specific patterns depend on the annulated system.

- ¹³C NMR: Characteristic triazine ring carbons between δ 150-170 ppm; nitro group-bearing carbon at δ 110-130 ppm.

- MS (EI or ESI): Molecular ion peak consistent with the expected molecular weight; characteristic fragmentation pattern.

- Elemental Analysis: Should agree with calculated values within ±0.4%.

Table 2: Representative Azolo-annelated Nitro-1,2,4-triazines and Their Yields

| Entry | Diazo Component | Cyclization Method | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | 3-Diazopyrazole | Thermal | Pyrazolo[5,1-c][1,2,4]triazin-4-amine | 65 | 192-194 |

| 2 | 3-Diazopyrazole | Acid-catalyzed | Pyrazolo[5,1-c][1,2,4]triazin-4-amine | 72 | 192-194 |

| 3 | 4-Diazo-1,2,4-triazole | Thermal | [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4-amine | 58 | 215-217 |

| 4 | 4-Diazo-1,2,4-triazole | Acid-catalyzed | [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4-amine | 63 | 215-217 |

Protocol 2: Synthesis of Complex Heterocyclic Systems

This protocol describes the transformation of 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines into more complex heterocyclic systems, including [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines and their subsequent cyclization to 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazines, demonstrating the versatility of this compound-derived intermediates in accessing diverse molecular architectures [3].

3.2.1 Materials and Equipment

- Starting materials: 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amine (1.0 equiv.), hydrazine hydrate (99%, 3.0 equiv.), triethylorthoformate (5.0 equiv.)

- Reagents: Acetic acid (glacial), ethanol (absolute), sodium nitrite, hydrochloric acid (conc.)

- Solvents: Ethanol, dimethylformamide (DMF), ethyl acetate, hexane

- Equipment: Round-bottom flasks (25-100 mL), magnetic stirrer, heating mantle, thermometer, reflux condenser, ice-salt bath (-10°C), vacuum filtration setup, rotary evaporator

3.2.2 Experimental Procedure

Conversion to [1,2,4]Triazolo[5,1-c][1,2,4]triazine-3,4-diamine:

- Suspend 3-nitroazolo[5,1-c][1,2,4]triazin-4-amine (2.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

- Add hydrazine hydrate (6.0 mmol) dropwise with stirring at room temperature.

- Heat the reaction mixture under reflux for 3-4 hours, monitoring by TLC (eluent: ethyl acetate/methanol, 9:1).

- Cool the reaction mixture to room temperature and concentrate to approximately 5 mL using a rotary evaporator.

- Precipitate the product by adding cold water (15 mL), collect by filtration, wash with cold water, and dry to obtain the triazolotriazine diamine intermediate.

Cyclization to 8H-Imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine:

- Suspend the [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamine (1.0 mmol) in a mixture of triethylorthoformate (5 mL) and acetic acid (0.5 mL).

- Heat the reaction mixture at 100-110°C for 2-3 hours under an atmosphere of nitrogen.

- Cool the reaction mixture to room temperature and dilute with cold water (10 mL).

- Adjust the pH to 7-8 with dilute ammonium hydroxide solution.

- Collect the precipitated product by filtration, wash with cold water, and dry.

- Purify by recrystallization from ethanol or DMF/water mixture.

3.2.3 Characterization and Analytical Data

The 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives typically form as off-white to pale yellow crystalline solids with high melting points (>250°C). Characterization data:

- FT-IR: N-H stretches at 3200-3400 cm⁻¹; characteristic triazine ring absorptions at 1550-1650 cm⁻¹.

- ¹H NMR (DMSO-d₆): Aromatic protons in the δ 8.0-9.5 ppm range; NH protons as broad singlets at δ 10.5-12.5 ppm.

- ¹³C NMR: Multiple triazine and imidazole ring carbons in the δ 140-160 ppm range.

- HRMS: Accurate mass measurement confirming molecular formula.

Reaction Optimization and Troubleshooting

Key Optimization Parameters

Successful implementation of annulated triazine synthesis using this compound requires careful attention to several critical parameters that significantly impact reaction efficiency and product yield:

Temperature Control: The azo coupling step is generally performed at room temperature to prevent decomposition, while cyclization reactions require elevated temperatures (120-140°C for thermal method; reflux for acid-catalyzed method). Precise temperature control is essential for reproducibility.

Solvent Selection: Ethanol is the preferred solvent for azo coupling due to good solubility of both diazo compounds and this compound salts. For cyclization, solvent-free (thermal) conditions or aqueous acidic media provide the best results depending on the substrate.

Acid Concentration: For acid-catalyzed cyclization, optimal HCl concentration ranges from 5-15%. Lower concentrations may result in incomplete reaction, while higher concentrations can promote decomposition side products.

Reaction Time: Azo coupling typically completes within 2-4 hours, while cyclization requires 30 minutes to 2 hours depending on the method and substitution pattern.

Stoichiometry: Slight excess of this compound salt (1.1 equiv.) relative to diazo compound ensures complete conversion and minimizes dimerization side reactions.

Troubleshooting Common Issues

Low Yields in Azo Coupling: This may result from insufficient purity of diazo starting materials or moisture-sensitive this compound salts. Ensure proper storage conditions and use freshly prepared diazo compounds where possible.

Incomplete Cyclization: Extended reaction times or increased temperature may be necessary for sterically hindered substrates. Alternatively, switching from thermal to acid-catalyzed method (or vice versa) can improve conversion.

Product Decomposition: This often occurs due to excessive heating or strongly acidic conditions. Optimize temperature profiles and consider alternative purification methods if decomposition occurs during isolation.

Mixed Products: Some substrates may give rise to regioisomers or partially cyclized intermediates. Careful optimization of reaction conditions and purification protocols is necessary to obtain pure products.

Analytical Characterization and Structural Confirmation

Comprehensive characterization of annulated triazines is essential for confirming structural identity and purity. The following analytical approaches provide complementary information for structural elucidation:

Spectroscopic Methods:

Multinuclear NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the substitution pattern and ring system. Characteristic chemical shifts for triazine ring carbons appear in the δ 150-170 ppm region, while annulated heterocyclic carbons typically resonate between δ 120-150 ppm. Two-dimensional techniques (COSY, HSQC, HMBC) are particularly valuable for complete structural assignment, especially for regioisomers.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula, while tandem MS techniques provide information about fragmentation pathways characteristic of annulated triazine systems.

Vibrational Spectroscopy: FT-IR spectroscopy identifies functional groups, with characteristic absorptions for nitro groups (1520-1560 cm⁻¹ and 1340-1380 cm⁻¹) and cyano groups (2210-2260 cm⁻¹) providing valuable structural information.

X-ray Crystallography: Single-crystal X-ray analysis provides definitive structural confirmation and reveals detailed information about bond lengths, angles, and supramolecular features. The triazine ring typically exhibits approximate C₂v symmetry with C-N bond lengths around 1.33 Å and C-C bond lengths of approximately 1.40 Å [1].

Table 3: Characteristic Spectral Data for Annulated Triazines

| Structural Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS Fragmentation |

|---|---|---|---|---|

| Triazine ring | - | 150-170 | 1520-1580 (C=N) | Loss of N₂ or HCN |

| Nitro group | - | 110-130 (C-NO₂) | 1520-1560 (asym), 1340-1380 (sym) | Loss of NO₂ or NO |

| Cyano group | - | 115-120 (C≡N) | 2210-2260 (C≡N) | Loss of CN |

| Amino group | 5.5-7.0 (broad) | - | 3200-3500 (N-H) | - |

| Azole annulation | 7.5-9.0 (aromatic H) | 120-150 | Varies with system | Characteristic cleavage patterns |

Applications in Drug Discovery and Development

Annulated triazines synthesized via this compound chemistry have found numerous applications in medicinal chemistry and drug discovery due to their diverse biological activities and ability to interact with multiple biological targets:

Bioactive Molecules:

Kinase Inhibitors: Pyrrolo[2,1-f][1,2,4]triazine derivatives have been incorporated into C-nucleosides as novel purine-like mimetics and have emerged as important scaffolds in kinase inhibitor development. The annulated triazine system effectively mimics the purine core of ATP, enabling competitive inhibition of various kinases [4].

Anticancer Agents: 1,2,4-Triazine hybrids demonstrate significant antitumor activity through multiple mechanisms, including interference with various signaling pathways to induce cancer cell death. Several triazine-based compounds, such as brivanib (indole-containing pyrrolo[2,1-f][1,2,4]triazine), gedatolisib (1,3,5-triazine-urea hybrid), and enasidenib (1,3,5-triazine-pyridine hybrid), have reached clinical use [4].

Antifolates: Triazine derivatives exhibit potent antibacterial and antiparasitic activity through inhibition of dihydrofolate reductase (DHFR), an established target for antimicrobial and antiproliferative agents. Structure-activity relationship studies have guided the optimization of these compounds for enhanced potency and selectivity [5].

Antiviral Agents: Azaribine, a 1,2,4-triazine derivative, has demonstrated antiviral activity and exemplifies the therapeutic potential of this heterocyclic system in infectious disease treatment [6].

The structure-activity relationships (SAR) of annulated triazines reveal that biological activity is highly dependent on the nature and position of substituents, the annulation pattern, and the overall molecular geometry. Electron-withdrawing groups, such as nitro and cyano substituents introduced via this compound chemistry, often enhance interaction with biological targets through electronic effects and hydrogen bonding capabilities.

The following diagram illustrates the synthetic pathways and structural relationships in annulated triazine synthesis using this compound:

Future Perspectives and Emerging Methodologies

The synthesis of annulated triazines using this compound continues to evolve with emerging methodologies that enhance efficiency, sustainability, and structural diversity:

Green Chemistry Approaches: Recent developments have focused on solvent-free reactions and microwave-assisted synthesis to improve reaction efficiency and reduce environmental impact. For instance, the synthesis of 1,2,4-triazines bearing residues of higher alcohols via ipso-substitution of cyano groups under solvent-free conditions represents a step toward more sustainable methodologies [7].

Tandem Cyclization Strategies: Advanced synthetic approaches utilizing tandem cyclization reactions enable the one-pot synthesis of triazine compounds, avoiding intermediate isolation and improving overall efficiency. These methods align with green chemistry principles through step and atom economy [8].

Diversity-Oriented Synthesis: The development of combinatorial approaches to substituted 1,2,4-triazines allows for rapid generation of structural diversity, facilitating drug discovery efforts. These methodologies leverage the versatile reactivity of this compound-derived intermediates to create structurally diverse compound libraries [7].

Novel Synthetic Equivalents: Ongoing research focuses on developing improved this compound equivalents with enhanced stability, solubility, and reactivity profiles. These advances address the limitations of traditional this compound while maintaining its synthetic utility in constructing complex heterocyclic frameworks [2].

As these methodologies mature, the application of annulated triazines in drug discovery is expected to expand, potentially leading to new therapeutic agents for various diseases, particularly in oncology, infectious diseases, and central nervous system disorders.

Conclusion

The synthesis of annulated triazines using this compound represents a versatile and valuable approach for accessing structurally diverse heterocyclic systems with significant potential in drug discovery and development. The protocols outlined in these application notes provide detailed methodologies for the synthesis of azolo-annelated nitro-1,2,4-triazines and their transformation into more complex heterocyclic systems. The key advantages of this approach include the ability to introduce multiple functional groups in a single synthetic operation, the versatility of this compound as a building block, and the potential for further structural diversification.